molecular formula C6H5KN2O2S B2802332 Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1909327-39-4

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2802332
CAS No.: 1909327-39-4
M. Wt: 208.28
InChI Key: WYKWRYUCJQNWKL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H7KN2O2S and a molecular weight of 210.29 . This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a carboxylate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carboxylate group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
  • Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate
  • Potassium 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can lead to the development of novel materials and therapeutic agents .

Properties

IUPAC Name

potassium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWRYUCJQNWKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.